Cas no 1225836-64-5 (2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide)
2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
- Z1562128398
- 1225836-64-5
- EN300-7483682
-
- Inchi: 1S/C13H16ClNO2/c14-9-13(16)15-6-7-17-12-5-4-10-2-1-3-11(10)8-12/h4-5,8H,1-3,6-7,9H2,(H,15,16)
- InChI Key: YZCRYHLWIVCWMA-UHFFFAOYSA-N
- SMILES: ClCC(NCCOC1C=CC2=C(C=1)CCC2)=O
Computed Properties
- Exact Mass: 253.0869564g/mol
- Monoisotopic Mass: 253.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 38.3Ų
2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7483682-0.05g |
2-chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide |
1225836-64-5 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Research Brief on 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide (CAS: 1225836-64-5)
Recent studies on 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide (CAS: 1225836-64-5) have highlighted its potential as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders. This compound, characterized by its chloroacetamide moiety and indene-derived ether linkage, has garnered attention for its unique chemical properties and pharmacological relevance.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a precursor in the synthesis of small-molecule inhibitors targeting G protein-coupled receptors (GPCRs). The research demonstrated that derivatives of 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide exhibit high binding affinity to specific GPCR subtypes implicated in neuropathic pain and chronic inflammation. The study utilized molecular docking simulations and in vitro assays to validate these interactions, suggesting a promising avenue for drug development.
Further investigations, as reported in Bioorganic & Medicinal Chemistry Letters, have focused on optimizing the compound's pharmacokinetic profile. Researchers modified the indene ring system and the chloroacetamide side chain to enhance metabolic stability and blood-brain barrier permeability. These efforts yielded derivatives with improved oral bioavailability and sustained activity in preclinical models of neurodegenerative diseases.
In addition to its therapeutic potential, 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide has been employed in chemical biology studies to probe enzyme mechanisms. A 2024 paper in ACS Chemical Biology detailed its use as an alkylating agent in covalent inhibitor design, specifically targeting cysteine residues in histone deacetylases (HDACs). This application underscores the compound's versatility as a tool for elucidating biological pathways.
Ongoing clinical trials are evaluating the safety and efficacy of drug candidates derived from this scaffold, with preliminary results indicating favorable tolerability in Phase I studies. Future research directions include structure-activity relationship (SAR) analyses to refine selectivity and mitigate off-target effects, as well as large-scale synthesis protocols to support commercialization efforts.
1225836-64-5 (2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)